Methyl 3-mercaptopropionate

Catalog No.
S560770
CAS No.
2935-90-2
M.F
C4H8O2S
M. Wt
120.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Methyl 3-mercaptopropionate

CAS Number

2935-90-2

Product Name

Methyl 3-mercaptopropionate

IUPAC Name

methyl 3-sulfanylpropanoate

Molecular Formula

C4H8O2S

Molecular Weight

120.17 g/mol

InChI

InChI=1S/C4H8O2S/c1-6-4(5)2-3-7/h7H,2-3H2,1H3

InChI Key

LDTLDBDUBGAEDT-UHFFFAOYSA-N

SMILES

COC(=O)CCS

Synonyms

3-Mercaptopropanoic Acid Methyl Ester; 3-Mercaptopropionic Acid Methyl Ester; 3-Mercaptopropanoic Acid Methyl Ester; 3-Mercaptopropionic Acid Methyl Ester; 3-Mercatopropropanoic Acid Methyl Ester; 3-Thiopropanoic Acid Methyl Ester; MPM; MPM (thiol);

Canonical SMILES

COC(=O)CCS

The exact mass of the compound Methyl 3-mercaptopropionate is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 137814. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Carboxylic Acids - Acids, Acyclic - Propionates - Supplementary Records. The United Nations designated GHS hazard class pictogram is Flammable;Acute Toxic;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Methyl 3-mercaptopropionate (MMP) is a bifunctional building block characterized by a highly reactive sulfhydryl group and a methyl ester. It is widely procured as a chain transfer agent in radical polymerizations, a highly efficient reagent for thiol-ene and thiol-Michael click chemistry, and a critical precursor for pharmaceutical intermediates such as thioisoindolinones and simvastatin side chains . With a boiling point of 54-55 °C at 14 mmHg, MMP offers a highly favorable volatility profile compared to heavier mercapto-esters, facilitating efficient post-reaction devolatilization. Its esterified carboxylate prevents the unwanted ionic interactions and catalyst quenching typically associated with free mercaptocarboxylic acids, making it a highly predictable and soluble reagent in non-polar organic and base-catalyzed systems.

Substituting Methyl 3-mercaptopropionate with its unesterified analog, 3-mercaptopropionic acid (3-MPA), introduces a highly polar, acidic moiety that neutralizes basic catalysts in thiol-Michael additions, requiring a stoichiometric excess of base and complicating downstream purification[1]. Furthermore, leaving a free carboxylic acid on a modified polymer drastically alters its hydrophilicity and ionic character. Conversely, substituting MMP with heavier esters, such as isooctyl 3-mercaptopropionate, drastically reduces volatility, making it nearly impossible to strip residual unreacted thiol without applying extreme thermal stress that can degrade sensitive polymers. In bulk polymerization, defaulting to standard alkyl thiols like n-dodecyl mercaptan introduces severe, persistent sulfurous odors and high residual volatile organic compounds (VOCs) that fail modern consumer and automotive outgassing standards.

Catalyst Efficiency in Base-Initiated Thiol-Michael Additions

In base-catalyzed (e.g., Et3N) thiol-Michael additions to electron-poor alkenes like maleimides, Methyl 3-mercaptopropionate (MMP) achieves quantitative (>95%) conversion in under 5 minutes using only 0.01 equivalents of base [1]. When compared to the free acid analog 3-mercaptopropionic acid (3-MPA), MMP does not consume the basic catalyst via acid-base neutralization. 3-MPA requires a stoichiometric excess of base to maintain catalytic activity, which complicates purification and can trigger side reactions.

Evidence DimensionReaction time and catalyst consumption
Target Compound Data>95% yield in <5 min with 0.01 equiv Et3N
Comparator Or Baseline3-Mercaptopropionic acid (requires >1.0 equiv base to overcome carboxylic acid neutralization)
Quantified DifferenceMMP eliminates the need for stoichiometric base excess, accelerating kinetics and reducing catalyst load by 99%.
ConditionsEt3N-initiated addition to N-substituted maleimides in CDCl3 at room temperature.

Procurement of MMP over 3-MPA for base-catalyzed click chemistry drastically reduces catalyst costs, simplifies downstream purification, and prevents unwanted ionic cross-linking in the final polymer.

Residual Odor and VOC Profile in Chain Transfer Applications

In the synthesis of bulk polymers such as Acrylonitrile Butadiene Styrene (ABS), the choice of chain transfer agent (CTA) directly dictates the residual odor and volatile organic compound (VOC) profile. MMP is utilized as a low-odor alternative to traditional alkyl thiols like n-dodecyl mercaptan (DDM) [1]. While DDM imparts a persistent, highly objectionable sulfurous odor that is difficult to extract, MMP possesses a milder odor profile and its lower boiling point facilitates more efficient removal during supercritical CO2 extraction or vacuum devolatilization, resulting in resins with significantly lower TVOC.

Evidence DimensionOdor profile and residual TVOC in bulk resin
Target Compound DataMild odor, highly extractable via supercritical CO2
Comparator Or Baselinen-Dodecyl mercaptan (severe odor, high residual TVOC)
Quantified DifferenceMMP enables the production of low-odor resins suitable for high-temperature processing where DDM fails consumer odor standards.
ConditionsSupercritical CO2 extraction of synthesized ABS resin.

For manufacturers of consumer-facing plastics and 3D printing filaments, replacing DDM with MMP is a critical procurement decision to pass stringent environmental and odor regulations.

Solvent-Free Enzymatic Synthesis of Polyether Dithiols

MMP serves as a highly efficient acyl donor in the solvent-free, enzyme-catalyzed synthesis of functionalized poly(ethylene glycol) (PEG) thiols. Using Candida antarctica Lipase B (CALB), transesterification of MMP with tetraethylene glycol (TEG) yields the monothiol in 15 minutes and achieves complete conversion to the dithiol in 8 hours [1]. Attempting this functionalization with 3-mercaptopropionic acid (3-MPA) requires direct esterification, which generates water, thermodynamically limits the reaction, and typically necessitates harsh acid catalysts that can degrade the polyether backbone.

Evidence DimensionByproduct generation and reaction driving force
Target Compound DataGenerates methanol (easily removed under mild vacuum), driving 100% conversion in 8h
Comparator Or Baseline3-Mercaptopropionic acid (generates water, requires harsh acidic conditions)
Quantified DifferenceMMP allows for mild, solvent-free enzymatic transesterification, preserving sensitive polymer backbones.
ConditionsCALB-catalyzed transesterification in bulk (solvent-free) at 50 °C.

Buyers synthesizing high-purity PEG-thiols for biomedical hydrogels can use MMP to implement green, solvent-free manufacturing routes without risking polymer degradation.

Post-Reaction Devolatilization Efficiency

In applications requiring ultra-pure final products, such as optical coatings or pharmaceutical intermediates, the ability to strip unreacted thiol is paramount. MMP has a boiling point of 54-55 °C at 14 mmHg, making it highly volatile under standard vacuum conditions . In contrast, heavier ester analogs like Isooctyl 3-mercaptopropionate (IOMP) boil at 109-112 °C at 2 mmHg. The significantly lower energy requirement to vaporize MMP prevents the thermal degradation of the synthesized product during the devolatilization step.

Evidence DimensionBoiling point / Vacuum stripping temperature
Target Compound Data54-55 °C at 14 mmHg
Comparator Or BaselineIsooctyl 3-mercaptopropionate (109-112 °C at 2 mmHg)
Quantified DifferenceMMP boils at a significantly lower temperature and higher pressure, enabling rapid and complete removal of residual monomer.
ConditionsVacuum distillation / devolatilization post-synthesis.

Procurement of MMP over heavier mercapto-esters ensures that unreacted precursors can be completely removed without subjecting the final product to destructive thermal stress.

Low-VOC ABS and Styrenic Resin Manufacturing

MMP is procured as a chain transfer agent to control molecular weight in bulk polymerizations. Its use directly addresses the severe odor and high TVOC issues associated with legacy dodecyl mercaptans, making it the preferred choice for resins destined for 3D printing filaments and automotive interiors [1].

Biomedical PEG-Thiol Synthesis

In the production of functionalized poly(ethylene glycol) for hydrogels and nanomedicine, MMP acts as an ideal acyl donor. It enables solvent-free, biocatalytic transesterification using CALB, yielding high-purity dithiols without the acidic degradation that occurs when using 3-mercaptopropionic acid [2].

Base-Catalyzed Polymer Functionalization

MMP is the preferred thiol for rapid, Et3N-catalyzed Michael additions to maleimide-functionalized polymers. Its esterified nature prevents catalyst quenching, allowing for quantitative conversion in minutes with minimal catalyst loading, which simplifies downstream purification [3].

Pharmaceutical Intermediate Synthesis

MMP is utilized in the synthesis of thioisoindolinones and simvastatin side chains. Its high volatility (BP 54-55 °C at 14 mmHg) allows for the complete removal of unreacted material via low-temperature vacuum distillation, ensuring the high purity required for active pharmaceutical ingredients .

Physical Description

Liquid

XLogP3

0.3

Boiling Point

166.0 °C

UNII

V920F0BCRZ

GHS Hazard Statements

Aggregated GHS information provided by 90 companies from 11 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 5 of 90 companies. For more detailed information, please visit ECHA C&L website;
Of the 10 notification(s) provided by 85 of 90 companies with hazard statement code(s):;
H226 (52.94%): Flammable liquid and vapor [Warning Flammable liquids];
H301 (49.41%): Toxic if swallowed [Danger Acute toxicity, oral];
H302 (45.88%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (48.24%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H319 (11.76%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H330 (90.59%): Fatal if inhaled [Danger Acute toxicity, inhalation];
H400 (38.82%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (43.53%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard Acute Toxic Flammable Irritant

Flammable;Acute Toxic;Irritant;Environmental Hazard

Other CAS

2935-90-2

Wikipedia

Methyl 3-mercaptopropionate

General Manufacturing Information

Pesticide, fertilizer, and other agricultural chemical manufacturing
Plastics product manufacturing
Propanoic acid, 3-mercapto-, methyl ester: ACTIVE

Dates

Last modified: 08-15-2023

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